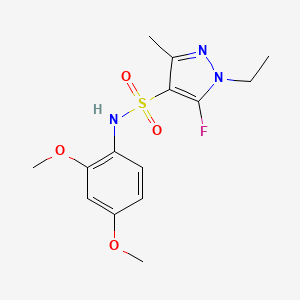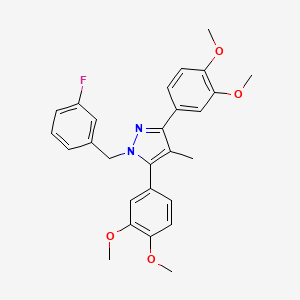![molecular formula C21H26N4O3 B10919581 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B10919581.png)
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide is a complex organic compound that features both isoxazole and pyrazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide typically involves multiple steps, including the formation of the isoxazole and pyrazole rings, followed by their coupling to the benzamide core. Common synthetic routes include:
Cycloaddition Reactions: Isoxazole rings are often synthesized via (3+2) cycloaddition reactions involving nitrile oxides and alkynes.
Microwave-Assisted Reactions: These reactions can be accelerated using microwave irradiation, which provides high yields and reduces reaction times.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent quality and yield. The use of metal-free catalysts is preferred to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and heterocyclic moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The isoxazole and pyrazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- **4-[(3,5-Dimethyl-4-isoxazolyl)methyl]aniline
- **1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate
- **5-Bromo-1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2(1H)-pyridinone
Uniqueness
4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide is unique due to its combination of isoxazole and pyrazole rings, which provide a diverse range of biological activities. This dual functionality makes it a versatile compound in drug discovery and development.
Properties
Molecular Formula |
C21H26N4O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H26N4O3/c1-6-25-11-19(14(3)23-25)13(2)22-21(26)17-7-9-18(10-8-17)27-12-20-15(4)24-28-16(20)5/h7-11,13H,6,12H2,1-5H3,(H,22,26) |
InChI Key |
JHKFMIUFPBWPDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(C)NC(=O)C2=CC=C(C=C2)OCC3=C(ON=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(difluoromethyl)-N-[(E)-(3-methylphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10919500.png)
![4-(2-{(5E)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethyl)benzenesulfonamide](/img/structure/B10919505.png)
![N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B10919509.png)
![3-(thiophen-2-yl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10919514.png)
![3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919520.png)

![N-methyl-4-(2-oxopyrrolidin-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B10919524.png)
![3-(2-fluorophenyl)-6-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10919533.png)
![4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B10919544.png)
![5-(4-Chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10919554.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919560.png)

![ethyl {3-cyclopropyl-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl}acetate](/img/structure/B10919573.png)
